2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is a chemical compound with the molecular formula C14H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridinemethanol units connected by an oxybis(methylene) bridge. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- typically involves the reaction of pyridine derivatives with formaldehyde and a suitable catalyst. One common method is the condensation reaction between 2-pyridinemethanol and formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids or pyridinealdehydes.
Reduction: Formation of pyridinemethanol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is utilized in various scientific research fields:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as hypoglycemic activity.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedimethanol: A related compound with two hydroxymethyl groups attached to the pyridine ring.
2-Pyridinemethanol: A simpler derivative with a single hydroxymethyl group.
Uniqueness
2-Pyridinemethanol, 6,6’-[oxybis(methylene)]bis- is unique due to its bis-pyridinemethanol structure connected by an oxybis(methylene) bridge. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54170-82-0 |
---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
[6-[[6-(hydroxymethyl)pyridin-2-yl]methoxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O3/c17-7-11-3-1-5-13(15-11)9-19-10-14-6-2-4-12(8-18)16-14/h1-6,17-18H,7-10H2 |
InChI Key |
JVCDIXZOIVUQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)COCC2=CC=CC(=N2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.